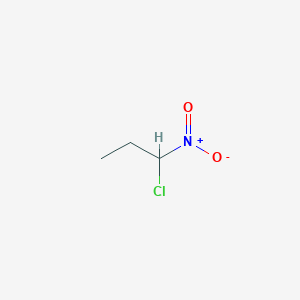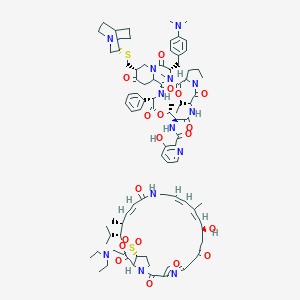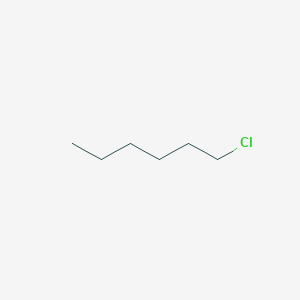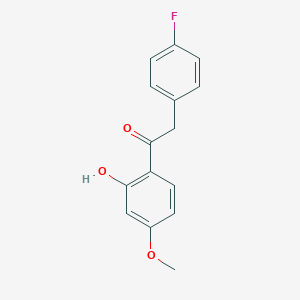
1,1,1-三氯丙酮
描述
1,1,1-Trichloroacetone is a chlorinated analogue of acetone with the chemical formula CH3COCCl3 . It is a colorless liquid .
Synthesis Analysis
1,1,1-Trichloroacetone can be synthesized from the chlorination of chloroacetone . An alternative synthesis involves the transfer of a trichloromethyl group from trichloroacetate onto acetyl chloride .Molecular Structure Analysis
The molecular structure of 1,1,1-Trichloroacetone is represented by the chemical formula C3H3Cl3O . The InChI key for 1,1,1-Trichloroacetone is SMZHKGXSEAGRTI-UHFFFAOYSA-N .Chemical Reactions Analysis
1,1,1-Trichloroacetone is known to be a precursor in the haloform reaction . More detailed information about its chemical reactions could not be found in the available resources.Physical and Chemical Properties Analysis
1,1,1-Trichloroacetone has a molar mass of 161.41 g·mol−1 . It is a colorless liquid with a density of 1.475 g/cm3 . It has a boiling point of 134 °C and is slightly soluble in water but soluble in ethanol and diethyl ether .科学研究应用
其他化学品的合成
1,1,1-三氯丙酮可用于合成其他化学品。 它可以由氯丙酮的氯化反应制得,同时生成1,1,3-三氯丙酮作为副产物 . 另一种合成方法涉及将三氯甲基从三氯乙酸酯转移到乙酰氯上 .
研究与开发
西格玛奥德里奇为早期发现研究人员提供1,1,1-三氯丙酮,作为一系列稀有和独特化学品的一部分 . 这表明它可能用于探索性研究和开发,可能导致新的发现和应用。
有机合成的基石
氯乙醛及其缩醛衍生物与1,1,1-三氯丙酮类似,是高度官能化的C-2有机合成基石 . 这表明1,1,1-三氯丙酮可能以类似的方式使用。
制药行业
虽然没有提到1,1,1-三氯丙酮在制药行业的具体应用,但相关化合物在该行业用作溶剂 . 因此,1,1,1-三氯丙酮可能具有类似的用途。
涂料行业
相关化合物在涂料行业用作溶剂 . 鉴于相似的化学结构,1,1,1-三氯丙酮可能以类似的方式使用。
洗涤剂行业
相关化合物在洗涤剂行业中使用 . 这表明1,1,1-三氯丙酮可能以类似的方式使用。
安全和危害
1,1,1-Trichloroacetone is classified as an irritant . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Safety measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
作用机制
Target of Action
It’s known that chlorinated compounds like 1,1,1-trichloroacetone often interact with various enzymes and proteins within the cell, altering their function and leading to various downstream effects .
Mode of Action
As a chlorinated analogue of acetone, it may interact with biological molecules in a similar manner to other chlorinated compounds, potentially leading to alterations in cellular function .
Biochemical Pathways
It’s known that chlorinated compounds can interfere with a variety of biochemical processes, including those involved in energy production, protein synthesis, and cellular signaling .
Pharmacokinetics
Once absorbed, it may be distributed throughout the body, potentially undergoing metabolic transformations before being excreted .
Result of Action
Based on the properties of similar chlorinated compounds, it may lead to alterations in cellular function, potentially causing cellular damage or death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,1,1-Trichloroacetone . For example, its volatility means it can easily evaporate, potentially reducing its concentration in an environment over time . Additionally, factors such as pH, temperature, and the presence of other chemicals can influence its stability and reactivity .
生化分析
Biochemical Properties
1,1,1-Trichloroacetone plays a significant role in biochemical reactions due to its reactivity and interaction with various biomolecules. It has been observed to interact with enzymes such as lactate dehydrogenase, phosphatase, and protease, leading to a decrease in their activities . These interactions suggest that 1,1,1-Trichloroacetone can act as an enzyme inhibitor, affecting the overall biochemical pathways in which these enzymes are involved.
Cellular Effects
The effects of 1,1,1-Trichloroacetone on cellular processes are profound. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 1,1,1-Trichloroacetone can lead to changes in the activity of key enzymes, which in turn affects metabolic processes within the cell . Additionally, it can cause alterations in gene expression, leading to changes in the production of proteins that are crucial for cell function.
Molecular Mechanism
At the molecular level, 1,1,1-Trichloroacetone exerts its effects through various mechanisms. It can bind to enzymes and inhibit their activity, leading to a disruption in biochemical pathways. For example, the inhibition of lactate dehydrogenase by 1,1,1-Trichloroacetone affects the glycolytic pathway, reducing the production of ATP . Furthermore, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the cellular response to various stimuli.
Temporal Effects in Laboratory Settings
The stability and degradation of 1,1,1-Trichloroacetone over time have been studied in laboratory settings. It has been observed that the compound remains stable under standard laboratory conditions but can degrade over extended periods or under specific conditions such as high temperatures . Long-term exposure to 1,1,1-Trichloroacetone in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including sustained enzyme inhibition and altered gene expression .
Dosage Effects in Animal Models
The effects of 1,1,1-Trichloroacetone vary with different dosages in animal models. At low doses, the compound may cause mild enzyme inhibition and minor changes in cellular metabolism. At higher doses, it can lead to significant toxic effects, including severe enzyme inhibition, disruption of metabolic pathways, and adverse effects on organ function . These dosage-dependent effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
1,1,1-Trichloroacetone is involved in various metabolic pathways, primarily through its interaction with enzymes. It can affect the glycolytic pathway by inhibiting lactate dehydrogenase, leading to reduced ATP production . Additionally, it may interact with other enzymes involved in metabolic processes, altering the flux of metabolites and affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 1,1,1-Trichloroacetone is transported and distributed through various mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s distribution within the cell can affect its localization and accumulation, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of 1,1,1-Trichloroacetone can impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the mitochondria could affect mitochondrial function and energy production, while its presence in the nucleus could influence gene expression and cellular responses to stress.
属性
IUPAC Name |
1,1,1-trichloropropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl3O/c1-2(7)3(4,5)6/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZHKGXSEAGRTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5021679 | |
| Record name | 1,1,1-Trichloropropanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
149 °C | |
| Record name | 1,1,1-TRICHLOROACETONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7625 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Very soluble in ethyl alcohol and ethyl ether | |
| Record name | 1,1,1-TRICHLOROACETONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7625 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.435 g/cu cm at 20 °C | |
| Record name | 1,1,1-TRICHLOROACETONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7625 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
918-00-3, 72497-18-8 | |
| Record name | 1,1,1-Trichloropropanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=918-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1-Trichloroacetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000918003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanone, trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072497188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trichloroacetone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2645 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1,1-Trichloropropanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1-Trichloroacetone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1,1-TRICHLOROACETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NW27ZG5LDA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,1,1-TRICHLOROACETONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7625 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1,1,1-Trichloroacetone formed in drinking water?
A: 1,1,1-Trichloroacetone can form as a by-product during the chlorination of drinking water. This process, known as the haloform reaction, occurs when chlorine reacts with organic matter present in the water. [] One study identified 1,1,1-Trichloroacetone in drinking water sourced from two different river water supplies that employed free chlorination and/or ammoniation for disinfection. []
Q2: What is the molecular formula and weight of 1,1,1-Trichloroacetone?
A2: The molecular formula of 1,1,1-Trichloroacetone is C3H3Cl3O, and its molecular weight is 161.40 g/mol.
Q3: Have there been any computational studies on the solvation properties of 1,1,1-Trichloroacetone?
A: Yes, molecular dynamics (MD) simulations coupled with the thermodynamic cycle perturbation approach have been used to calculate relative solvation free energies involving 1,1,1-Trichloroacetone. One study investigated the relative solvation free energy difference between acetone and 1,1,1-Trichloroacetone, among other similar molecules. [] This research provided insights into the influence of simulation length and starting configurations on the accuracy of solvation free energy calculations.
Q4: Can 1,1,1-Trichloroacetone be formed during the chlorination of pharmaceuticals like oxytetracycline?
A: While not directly addressed in the provided abstracts, the potential formation of volatile halogenated by-products, possibly including 1,1,1-Trichloroacetone, during the chlorination of pharmaceuticals like oxytetracycline is a relevant concern. [] Further investigation would be needed to confirm the specific by-products generated during this process.
Q5: What analytical techniques are employed to detect and quantify 1,1,1-Trichloroacetone in water samples?
A: One study utilized a combination of on-line XAD-2 macroreticular resin extraction, continuous liquid-liquid extraction, and gas chromatography-mass spectrometry (GC/MS) to isolate and confirm the presence of 1,1,1-Trichloroacetone in drinking water. [] This approach highlights the importance of sample preparation and sensitive analytical techniques for identifying and quantifying trace levels of this compound in complex matrices.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




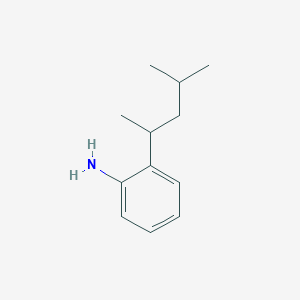
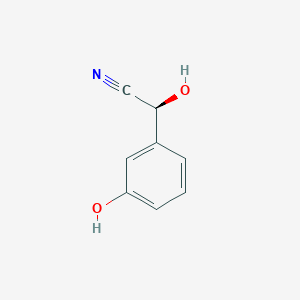
![1-[4-(2-Phenylethyl)benzyl]naphthalene](/img/structure/B165091.png)

